PEG3-bis(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)
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Overview
Description
PEG3-bis(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane): is a multifunctional crosslinker with six propargyl groups, designed for use in click chemistry applications. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, making it suitable for biological and chemical research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is synthesized through a series of organic reactions involving the stepwise addition of propargyl groups to a PEG backbone.
Industrial Production Methods: Large-scale production involves optimized reaction conditions to ensure high yield and purity, often using automated synthesis platforms.
Types of Reactions:
Click Chemistry: The propargyl groups react with azide-bearing compounds to form triazole linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) bromide, sodium ascorbate, and a suitable solvent (e.g., DMSO).
Oxidation Reactions: Common oxidizing agents like hydrogen peroxide or osmium tetroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Triazole Linkages: Resulting from CuAAC reactions with azides.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a linker in the synthesis of complex molecules and polymers. Biology: Employed in bioconjugation studies to attach biomolecules to surfaces or other molecules. Medicine: Utilized in drug delivery systems to improve solubility and bioavailability of therapeutic agents. Industry: Applied in the development of new materials with enhanced properties.
Mechanism of Action
The compound exerts its effects through the formation of triazole linkages, which are stable and biocompatible. The molecular targets and pathways involved include the specific biomolecules or surfaces to which the compound is attached, facilitating various biological and chemical processes.
Comparison with Similar Compounds
PEG-bis-Azido: Similar PEG-based crosslinker with azide groups instead of propargyl groups.
PEG-bis-NHS: Another PEG-based crosslinker with N-hydroxysuccinimide (NHS) ester groups for amine-reactive conjugation.
Uniqueness: PEG3-bis(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane) is unique due to its six propargyl groups, which allow for multiple click chemistry reactions, enhancing its versatility in research applications.
Properties
Molecular Formula |
C78H126N8O29 |
---|---|
Molecular Weight |
1639.9 g/mol |
IUPAC Name |
N-[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]-3-[2-[2-[3-[[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C78H126N8O29/c1-7-27-95-47-55-103-41-21-79-69(87)13-35-110-63-77(64-111-36-14-70(88)80-22-42-104-56-48-96-28-8-2,65-112-37-15-71(89)81-23-43-105-57-49-97-29-9-3)85-75(93)19-33-101-53-61-109-62-54-102-34-20-76(94)86-78(66-113-38-16-72(90)82-24-44-106-58-50-98-30-10-4,67-114-39-17-73(91)83-25-45-107-59-51-99-31-11-5)68-115-40-18-74(92)84-26-46-108-60-52-100-32-12-6/h1-6H,13-68H2,(H,79,87)(H,80,88)(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,93)(H,86,94) |
InChI Key |
KMGOKDSPPQHINZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)NC(=O)CCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)COCCC(=O)NCCOCCOCC#C |
Origin of Product |
United States |
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